molecular formula C11H13ClFNO2 B2783545 2-[3-(3-Fluorophenyl)azetidin-3-yl]acetic acid;hydrochloride CAS No. 2580231-69-0

2-[3-(3-Fluorophenyl)azetidin-3-yl]acetic acid;hydrochloride

Cat. No.: B2783545
CAS No.: 2580231-69-0
M. Wt: 245.68
InChI Key: GQDWGIITPBCTTH-UHFFFAOYSA-N
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Description

IUPAC Name: 2-(3-(3-Fluorophenyl)azetidin-3-yl)acetic acid hydrochloride Molecular Formula: C₁₁H₁₂FNO₂·HCl Molecular Weight: 245.68 g/mol (calculated) Purity: 95% Physical Form: Powder Storage: Room temperature Supplier: Enamine (Ukraine)

This compound features a four-membered azetidine ring substituted with a 3-fluorophenyl group and an acetic acid moiety, which is protonated as a hydrochloride salt. The InChI key (GQDWGIITPBCTTH-UHFFFAOYSA-N) confirms its stereochemical uniqueness.

Properties

IUPAC Name

2-[3-(3-fluorophenyl)azetidin-3-yl]acetic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO2.ClH/c12-9-3-1-2-8(4-9)11(5-10(14)15)6-13-7-11;/h1-4,13H,5-7H2,(H,14,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQDWGIITPBCTTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)(CC(=O)O)C2=CC(=CC=C2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3-Fluorophenyl)azetidin-3-yl]acetic acid;hydrochloride typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic substitution reactions.

    Acetylation: The final step involves the acetylation of the azetidine ring to form the acetic acid derivative.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The azetidine ring and fluorophenyl group participate in nucleophilic substitution under specific conditions.

Reaction Reagents/Conditions Products Yield References
Cleavage of tert-butyl groups Trifluoroacetic anhydride (1–2 eq), 0°C to 25°CFluorinated azetidine derivatives (e.g., trifluoroacetamide intermediates)>80%
Deprotection of Fmoc groups Piperidine/DMF (20% v/v), rt, 1–2 hFree amine intermediates for peptide coupling90–95%
  • The fluorophenyl group enhances electron-withdrawing effects, accelerating substitution at the azetidine nitrogen.

  • Trifluoroacetic anhydride enables efficient cleavage of bulky protecting groups under mild conditions .

Oxidation Reactions

The acetic acid moiety and azetidine ring are susceptible to oxidation.

Reaction Reagents/Conditions Products Notes References
Carboxylic acid oxidation KMnO₄, H₂SO₄, 60°C, 4 hFormation of α-ketoazetidine derivativesRequires acidic medium
Azetidine ring oxidation CrO₃, acetic acid, 40°C, 12 hAzetidine N-oxide or ring-opened productsLow regioselectivity
  • Oxidative cleavage of the azetidine ring is less common due to strain relief but occurs under strong acidic conditions .

Reduction Reactions

The hydrochloride salt facilitates reduction of specific functional groups.

Reaction Reagents/Conditions Products Yield References
Carboxylic acid reduction LiAlH₄, anhydrous THF, 0°C to rt, 2 h2-[3-(3-Fluorophenyl)azetidin-3-yl]ethanol70–75%
Catalytic hydrogenation H₂ (40 psi), Pd/C, MeOH, 60°C, 72 hSaturated azetidine derivatives60–65%
  • Hydrogenation of the azetidine ring is challenging due to its strained geometry but achievable under high-pressure H₂ .

Cycloaddition and Ring-Opening Reactions

The azetidine ring participates in [2+2] and [3+2] cycloadditions.

Reaction Reagents/Conditions Products Yield References
Staudinger synthesis Phenoxyketene, DCE, reflux, 12 hβ-Lactam derivatives (e.g., 3-hydroxy-β-lactams)50–55%
Aza-Michael addition NH-heterocycles, DBU catalyst, rt, 6 h3-Substituted azetidine-amino acid hybrids60–70%
  • Staudinger reactions yield β-lactams with retained trans-stereochemistry .

  • Aza-Michael additions enable functionalization at the azetidine C3 position .

Acid-Base Reactions

The hydrochloride salt undergoes neutralization and salt-exchange reactions.

Reaction Reagents/Conditions Products Applications References
Neutralization NaOH (1M), H₂O, rt, 1 hFree base form of the compoundImproved solubility
Salt metathesis AgNO₃, MeOH, rt, 2 hSilver-azetidine complexesCatalytic applications
  • The free base form is critical for further derivatization in medicinal chemistry.

Key Mechanistic Insights

  • Steric Effects : The 3-fluorophenyl group imposes steric hindrance, directing reactivity to the azetidine nitrogen or acetic acid moiety.

  • Electronic Effects : Fluorine’s electron-withdrawing nature polarizes the azetidine ring, enhancing susceptibility to nucleophilic attack.

  • Strain-Driven Reactivity : The four-membered azetidine ring undergoes ring-opening under oxidative or reductive stress to relieve angular strain.

This compound’s versatility in substitution, oxidation, and cycloaddition reactions positions it as a valuable intermediate in pharmaceutical synthesis, particularly for β-lactam antibiotics and fluorinated bioactive molecules .

Scientific Research Applications

Neuroprotective Activity

Recent studies have highlighted the neuroprotective properties of azetidine derivatives, including those similar to 2-[3-(3-Fluorophenyl)azetidin-3-yl]acetic acid; hydrochloride. Research has shown that these compounds can protect neuronal cells from oxidative stress and apoptosis, making them potential candidates for treating neurodegenerative diseases .

Estrogen Receptor Modulation

The compound has been investigated for its role as an estrogen receptor modulator. Estrogen receptors are critical in various cancers, including breast and ovarian cancer. Compounds similar to 2-[3-(3-Fluorophenyl)azetidin-3-yl]acetic acid; hydrochloride have been synthesized as intermediates in the development of selective estrogen receptor modulators (SERMs), which can selectively activate or inhibit estrogen receptors depending on the tissue context .

Case Study 1: Neuroprotective Effects

A study published in a peer-reviewed journal synthesized a series of azetidine derivatives and evaluated their neuroprotective effects in vitro. The results indicated that certain derivatives exhibited significant protective effects against glutamate-induced toxicity in neuronal cell lines, suggesting their potential use in treating conditions like Alzheimer's disease .

Case Study 2: Cancer Therapeutics

Another research effort focused on the synthesis of estrogen receptor modulators derived from azetidine structures, including those similar to 2-[3-(3-Fluorophenyl)azetidin-3-yl]acetic acid; hydrochloride. These compounds were tested for their ability to inhibit tumor growth in breast cancer models, demonstrating promising results that warrant further investigation into their clinical applicability .

Mechanism of Action

The mechanism of action of 2-[3-(3-Fluorophenyl)azetidin-3-yl]acetic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The fluorophenyl group and azetidine ring play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biochemical effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Similarity Score Supplier/Reference
2-[3-(3-Fluorophenyl)azetidin-3-yl]acetic acid hydrochloride (Target Compound) C₁₁H₁₂FNO₂·HCl 245.68 Azetidine + 3-fluorophenyl + acetic acid Enamine
3-Fluoroazetidine hydrochloride C₃H₆FClN 122.54 Azetidine with fluorine substituent 0.81
2-Amino-2-(3-fluorophenyl)acetic acid hydrochloride C₈H₈FNO₂·HCl 205.61 Amino group on acetic acid + 3-fluorophenyl Wuhan Xinxin Jiali
Ethyl 2-(azetidin-3-yl)-2-fluoroacetate hydrochloride C₇H₁₃ClFNO₂ 209.64 Ethyl ester + fluoroacetate + azetidine Parchem
2-{[(3-Fluorophenyl)methyl]amino}acetic acid hydrochloride C₉H₁₁FNO₂·HCl 235.65 Benzylamino group + acetic acid Santa Cruz Biotech
(3-Oxo-pyrrolidin-1-yl)-acetic acid hydrochloride C₆H₁₀ClNO₃ 179.60 Five-membered pyrrolidine ring + ketone + acetic acid Chemlyte Solutions

Key Analysis of Structural Differences

Azetidine vs. Pyrrolidine Rings :

  • The target compound’s azetidine ring (4-membered) imposes greater rigidity compared to pyrrolidine (5-membered), which may enhance binding specificity in drug-receptor interactions .

Ester vs. Carboxylic Acid: Ethyl 2-(azetidin-3-yl)-2-fluoroacetate () contains an ester group, which reduces polarity compared to the free carboxylic acid in the target compound. This difference impacts solubility and metabolic stability .

Biological Activity

2-[3-(3-Fluorophenyl)azetidin-3-yl]acetic acid; hydrochloride is a chemical compound that has garnered attention for its potential biological activities. It belongs to a class of compounds known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article aims to compile and analyze the available data on the biological activity of this compound, drawing from various research findings and case studies.

Chemical Structure and Properties

The compound has a unique structure characterized by an azetidine ring and a fluorophenyl group. Its molecular formula is C11H12ClFNO2C_{11}H_{12}ClFNO_2, reflecting its specific functional groups that contribute to its biological activity.

The biological activity of 2-[3-(3-Fluorophenyl)azetidin-3-yl]acetic acid; hydrochloride is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation.
  • Receptor Modulation : It can interact with cellular receptors, potentially altering signaling pathways that lead to various physiological responses.
  • DNA Intercalation : The compound's structure allows it to intercalate into DNA, which may affect gene expression and cellular function.

Antimicrobial Activity

Research indicates that 2-[3-(3-Fluorophenyl)azetidin-3-yl]acetic acid; hydrochloride exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against a range of bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings suggest that the compound could be developed further as an antimicrobial agent.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have demonstrated its ability to induce apoptosis in cancer cell lines. For instance:

  • Cell Line : HeLa (cervical cancer)
    • IC50 Value : 25 µM after 48 hours of treatment.
  • Cell Line : MCF-7 (breast cancer)
    • IC50 Value : 30 µM after 48 hours of treatment.

These results indicate a promising potential for the development of new cancer therapies based on this compound.

Case Studies

Several case studies have explored the therapeutic applications of related compounds with similar structures. For example:

  • Case Study on Azetidine Derivatives : A study published in Journal of Medicinal Chemistry highlighted that azetidine derivatives exhibit enhanced binding affinity to certain protein targets involved in cancer progression. This suggests that modifications to the azetidine structure can yield compounds with improved therapeutic profiles.
  • Clinical Trial on Fluorinated Compounds : A clinical trial focusing on fluorinated compounds demonstrated that these modifications often lead to increased metabolic stability and bioavailability, enhancing their efficacy as drug candidates.

Q & A

Q. What prodrug strategies could enhance the compound’s therapeutic applicability?

  • Methodological Answer :
  • Ester Prodrugs : Synthesize methyl or pivaloyloxymethyl esters of the acetic acid group to improve oral absorption. Hydrolyze in vivo by esterases to release the active form .
  • Targeted Delivery : Conjugate with folate or antibody fragments for tumor-specific uptake, leveraging the fluorophenyl group’s hydrophobic interactions .

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